N-cyclohexyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4/c25-20-8-4-5-9-21(20)28-12-10-27(11-13-28)15-19-14-22(29)23(16-31-19)32-17-24(30)26-18-6-2-1-3-7-18/h4-5,8-9,14,16,18H,1-3,6-7,10-13,15,17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERAOSXSUTEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide (CAS Number: 898417-73-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 443.5 g/mol. Its structure features a cyclohexyl group, a piperazine moiety, and a pyran ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 898417-73-7 |
| Molecular Formula | CHFNO |
| Molecular Weight | 443.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the piperazine ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Potential
Several studies have explored the anticancer potential of compounds containing pyran and piperazine moieties. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with similar structures have demonstrated cytotoxic effects on human cancer cell lines, suggesting that this compound may also possess anticancer properties.
Neuropharmacological Effects
Given the presence of the piperazine group, this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research on related compounds indicates potential applications in treating neurological disorders such as anxiety and depression.
Study 1: Antimicrobial Activity Assessment
A study conducted on structurally similar compounds assessed their antimicrobial efficacy against various pathogens. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested bacterial strains, showcasing their potential as antimicrobial agents.
Study 2: Cytotoxicity Evaluation in Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of N-cyclohexyl derivatives on several cancer cell lines (e.g., MCF7 breast cancer cells). The results revealed IC50 values indicating significant cytotoxicity at concentrations as low as 25 µM, suggesting strong anticancer potential.
Comparison with Similar Compounds
Research Implications and Gaps
While direct pharmacological data for the target compound are absent, inferences can be drawn from structural analogs:
- Receptor Binding : Piperazine derivatives often exhibit affinity for dopamine D₂/D₃ or serotonin 5-HT₁A receptors. The 2-fluorophenyl substitution may enhance selectivity over 4-fluorophenyl analogs due to steric and electronic effects .
- Metabolic Stability: The 4-oxo-pyran ring could reduce susceptibility to oxidative metabolism compared to non-cyclic analogs like those in and .
- Synthetic Challenges : The complexity of the pyran-piperazine linkage may require specialized coupling reagents or protective strategies, contrasting with the straightforward multicomponent synthesis of simpler analogs .
Preparation Methods
Cyclocondensation of β-Ketoesters
Diethyl malonate reacts with α,β-unsaturated carbonyl compounds under basic conditions to form the pyran skeleton. For example:
-
Step 1 : Diethyl malonate (24 g) and 1,2-dibromoethane (33.8 g) undergo cyclopropanation using K₂CO₃ (51.8 g) in DMF at 80°C for 15 hours, yielding diethyl cyclopropane-1,1-dicarboxylate (70.3% yield).
-
Step 2 : Selective hydrolysis with KOH/EtOH at 0°C produces monoethyl cyclopropane-1,1-dicarboxylate.
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Step 3 : Thermal rearrangement or acid-catalyzed cyclization forms the 4-oxo-4H-pyran-3-ol derivative.
Acetamide Side Chain Installation
The ether-linked acetamide is introduced via Williamson ether synthesis:
Synthesis of 2-Chloroacetamide Intermediate
Etherification with Pyran-3-ol
-
Conditions : Pyran-3-ol (1 equiv), N-cyclohexyl-2-chloroacetamide (1.2 equiv), K₂CO₃ (2 equiv) in DMF at 80°C for 6 hours.
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Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Final Coupling and Optimization
Integrating the fragments requires sequential reactions:
Stepwise Assembly
One-Pot Approach
Simultaneous alkylation and etherification under microwave irradiation (100°C, 30 minutes) improves efficiency:
Characterization and Analytical Data
Critical spectroscopic data for intermediates and final product:
Challenges and Mitigation Strategies
-
Regioselectivity in Pyran Functionalization :
-
Piperazine Degradation :
-
Low Etherification Yields :
Scale-Up Considerations
Q & A
Q. What are the established multi-step synthetic routes for this compound, and how are critical reaction parameters optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the pyran-4-one core via cyclocondensation of diketones with aldehydes under acidic conditions .
- Step 2 : Piperazine coupling via nucleophilic substitution or reductive amination. Optimize using polar aprotic solvents (e.g., DMF) and catalysts like piperidine or Pd-based systems to enhance regioselectivity .
- Step 3 : Acetamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–5°C to suppress racemization .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–80°C | Minimizes side reactions in amide coupling |
| Solvent | DMF, acetonitrile | Enhances solubility of aromatic intermediates |
| Catalyst loading | 5–10 mol% | Balances cost and efficiency |
Q. Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the piperazine methyl group (~δ 3.5–4.0 ppm) and fluorophenyl protons (~δ 7.2–7.8 ppm). Use DEPT-135 to confirm quaternary carbons in the pyranone ring .
- HPLC : Employ a C18 column (60% acetonitrile/water, 0.1% TFA) to achieve >98% purity. Retention time typically 8–12 minutes .
- HRMS : Validate molecular ion [M+H]+ at m/z 498.215 (calculated) with <2 ppm error .
Q. What preliminary pharmacological screening approaches are recommended to evaluate its bioactivity?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against serine/threonine kinases (IC50 determination via fluorescence polarization) .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety .
- Cytotoxicity : MTT assay on HEK-293 and HepG2 cells (48-hour exposure, 1–100 µM range) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in dose-response relationships observed across different cell lines?
- Methodological Answer :
- Replicate under standardized conditions : Control for cell passage number, media serum concentration, and incubation time .
- Mechanistic studies : Use siRNA knockdown to identify off-target effects (e.g., MAPK pathway crosstalk) .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to assess heterogeneity .
Q. What strategies are effective in improving synthetic yield while minimizing side-product formation during the piperazine coupling step?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling to reduce N-alkylation byproducts .
- Solvent optimization : Switch from DMF to 1,4-dioxane to suppress hydrolysis of the pyranone intermediate .
- In situ monitoring : Use FT-IR to track amine consumption (disappearance of N-H stretch at ~3300 cm⁻¹) .
Q. How does molecular docking predict the compound's interaction with serotonin receptors, and how can these models be validated experimentally?
- Methodological Answer :
- Computational workflow :
Docking : AutoDock Vina with 5-HT1A crystal structure (PDB: 6WGT). Prioritize poses with H-bonds to Asp116 and hydrophobic contacts to Phe361 .
MD simulations : GROMACS (100 ns) to assess binding stability (RMSD <2 Å) .
- Experimental validation :
- Surface plasmon resonance (SPR) : Measure KD values for 5-HT1A (expected range: 10–100 nM) .
- Mutagenesis : Replace Asp116 with Ala to abolish binding, confirming computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
